molecular formula C19H14F3N5O3S B2920690 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888417-00-3

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2920690
CAS No.: 888417-00-3
M. Wt: 449.41
InChI Key: ITASWIFJFHQPFB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based derivative featuring a dihydrofluorobenzamide core with a thioether-linked 2,4-difluorophenylacetamide substituent. Its structure integrates multiple pharmacophoric elements:

  • Pyrimidinone scaffold: Known for its role in enzyme inhibition (e.g., dihydrofolate reductase, kinases) due to hydrogen-bonding interactions with active sites .
  • Fluorinated aromatic rings: The 2,4-difluorophenyl and 4-fluorobenzamide groups enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O3S/c20-10-3-1-9(2-4-10)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-6-5-11(21)7-12(13)22/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITASWIFJFHQPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pyrimidine core and multiple functional groups that may influence its biological activity. The presence of fluorine atoms in the structure is notable as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, derivatives targeting DNA replication processes have demonstrated significant antiviral activity against various viruses, including adenoviruses .
  • Cell Cycle Modulation : Studies on related compounds indicate that they can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells. This effect is often mediated through the disruption of microtubule dynamics .
  • Antiproliferative Effects : Preliminary data suggest that this compound may exhibit antiproliferative activity against a range of cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various tumor types .

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds. For instance, certain derivatives have been identified as potent inhibitors of human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity profiles .

Anticancer Activity

Table 1 summarizes the antiproliferative effects observed in cell lines treated with related compounds:

CompoundCell LineIC50 (μM)CC50 (μM)Selectivity Index
Compound AHT-290.5156.8>300
Compound BHCT1160.0450>1250
Compound CEA.hy9260.1545>300

Note : IC50 refers to the concentration required to inhibit cell growth by 50%, while CC50 refers to the concentration causing cytotoxicity in 50% of cells.

Case Studies

  • In Vitro Studies : In a study examining the effects of pyrimidine derivatives on melanoma cells, it was found that treatment led to significant G2/M phase arrest, suggesting a mechanism involving tubulin polymerization disruption .
  • In Vivo Studies : Another study demonstrated that a related compound exhibited low toxicity at maximum tolerated doses in animal models, supporting its potential for further development as an antiviral agent .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituent at R1 (Thioether Arm) Substituent at R2 (Benzamide) Molecular Weight Key Functional Impact
Target Compound 2,4-Difluorophenylacetamide 4-Fluorobenzamide ~467.4 g/mol High metabolic stability; moderate logP
2-Methoxyphenylacetamide 4-Fluorobenzamide ~463.4 g/mol Increased polarity due to methoxy group; lower logP
3-Nitrophenylacetamide 4-Fluorobenzamide ~458.4 g/mol Electron-withdrawing nitro group enhances reactivity but reduces solubility
Hexylthio 3-Aminobenzenesulfonamide ~422.4 g/mol Aliphatic thioether improves membrane permeability

Key Observations :

  • Fluorine vs. Methoxy/Nitro Groups : The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic resistance compared to the polar methoxy () or reactive nitro () substituents .
  • Thioether vs.

Spectroscopic and Crystallographic Comparisons

NMR Profiling

  • Target Compound : Likely exhibits distinct proton environments in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) due to fluorine-induced deshielding (cf. ). For example, fluorinated aromatic protons typically resonate at δ 7.1–7.3 ppm (cf. ) .
  • : Oxazolidinones with similar thioether motifs show chemical shifts at δ 6.7–7.2 ppm for fluorinated protons, aligning with the target compound’s expected profile .

Crystallographic Insights

  • : Pyrimidine derivatives with fluorophenyl groups exhibit dihedral angles of ~12° between the pyrimidine and fluorophenyl planes, suggesting moderate conjugation. This contrasts with the nearly coplanar arrangement (≤5°) in nitro-substituted analogues (), which may reduce steric hindrance .

Table 2: Reported Bioactivities of Analogues

Compound Target System Activity Reference
Target Compound Kinase inhibition (hypothetical) Predicted IC50: 50–100 nM (based on fluorine-enhanced binding)
Antitrypanosomatidic agents IC50: 1.2 µM (Trypanosoma brucei)
Thiazole-pyrimidine hybrids Antibacterial (MIC: 8 µg/mL vs. S. aureus)

Key Trends :

  • Fluorine Impact: Fluorinated analogues (target compound, ) generally show superior target affinity compared to non-fluorinated variants, attributed to enhanced van der Waals interactions and reduced off-target binding .
  • Thioether vs. Sulfonamide : Thioether-containing compounds (target, ) demonstrate broader-spectrum activity, likely due to improved cellular uptake .

Q & A

Q. Table 1. Key Stability Parameters

ConditionDegradation PathwayMitigation StrategyReference
pH 7.4, 40°CHydrolysis of pyrimidinoneLyophilization with trehalose
UV light (300–400 nm)Photooxidation of thioetherAmber glass packaging + BHT

Q. Table 2. Common Impurities

Impurity IDStructureOriginDetection Method
Imp-ADes-fluoro at benzamideIncomplete fluorinationHPLC (tR 8.2 min)
Imp-BDimer via C5-C5' couplingExcess EDCI in coupling stepLC-MS/MS (m/z 845.3)

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